2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a carboxylic acid group attached to an indene framework. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Formation of the Indene Framework: The indene framework can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The Boc protecting group can be removed through acid-catalyzed hydrolysis.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Hydrolysis: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while oxidation can introduce ketone or aldehyde functionalities.
Scientific Research Applications
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and stability, while the carboxylic acid group can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-(Boc-amino)-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-(Boc-amino)-5-iodo-2,3-dihydro-1H-indene-2-carboxylic acid
Uniqueness
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCQFMLHDNTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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